[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(1,3,4-oxadiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)2-4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRAYRPXMIBGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Intermediates via Dehydration
A widely used approach for synthesizing 1,3,4-oxadiazole derivatives is the cyclodehydration of acyl hydrazides or hydrazine derivatives with carboxylic acid derivatives or their activated forms.
Step 1: Formation of Hydrazide Intermediate
Dialkyl oxalate reacts with hydrazine hydrate to form a monoalkyl oxalate hydrazide intermediate. This step is typically conducted under controlled ammonia decomposition conditions to ensure selective formation of the monoalkyl hydrazide species.Step 2: Acylation
The monoalkyl oxalate hydrazide undergoes acylation with a fatty acid anhydride or an equivalent acylating agent to yield 2-hydrazide-monoalkyl oxalate.Step 3: Cyclodehydration to Form Oxadiazole
The 2-hydrazide-monoalkyl oxalate is subjected to a dehydration ring closure reaction, often facilitated by dehydrating agents or heating, to afford the 5-alkyl--oxadiazole-2-carboxylic acid alkyl ester, which includes the methyl ester derivative when methanol is used or when methyl esters are targeted.
This method is notable for avoiding highly toxic and corrosive reagents, improving safety and scalability for industrial production.
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
Another classical method involves the reaction of aromatic acid hydrazides with β-keto acids or β-diketones in the presence of phosphorus oxychloride as a cyclodehydrating agent.
- Hydrazide derivatives are prepared by reacting ethyl esters of substituted aromatic acids with hydrazine hydrate.
- These hydrazides then react with β-benzoyl propionic acid in the presence of POCl3 under reflux conditions (6–7 hours).
- The reaction mixture is quenched with ice and neutralized, precipitating the oxadiazole derivative.
- The product is purified by crystallization, often from methanol.
This method is effective for synthesizing substituted 1,3,4-oxadiazole derivatives and can be adapted to prepare methyl esters by starting from methyl esters of the corresponding acids.
Cyclization via Bromine-Mediated Oxidative Cyclization
A less common but effective method involves the formation of hydrazone intermediates from aromatic acid hydrazides and aromatic aldehydes under acidic conditions, followed by cyclization induced by bromine in the presence of acetic acid and sodium acetate.
- Hydrazones are formed under mild acidic conditions.
- Bromine acts as an oxidant to promote cyclization, yielding 1,3,4-oxadiazole derivatives.
- This method is useful for generating substituted oxadiazoles with diverse functional groups.
Comparative Data on Preparation Conditions and Yields
Detailed Research Findings
The method involving dialkyl oxalate and hydrazine hydrate followed by acylation and dehydration offers a novel, high-yield, and industrially feasible route to 5-alkyl--oxadiazole-2-carboxylic acid alkyl esters, including methyl esters. It is safer and more cost-effective compared to traditional methods that use hazardous reagents.
The cyclodehydration using phosphorus oxychloride is well-documented for preparing substituted 1,3,4-oxadiazoles with good yields and purity. The reaction mechanism involves activation of the hydrazide and β-keto acid groups, facilitating ring closure.
Spectroscopic characterization (UV, IR, ^1H NMR, ^13C NMR, MS) confirms the successful formation of the oxadiazole ring and the ester functionality. For example, IR spectra show characteristic C=O and C=N stretching frequencies, while NMR data confirm the chemical environment of protons and carbons in the heterocyclic ring and ester side chains.
Chemical Reactions Analysis
Types of Reactions
[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
The [1,3,4]oxadiazole core is known for its broad spectrum of biological activities. Compounds containing this moiety have been investigated for their potential as:
- Antibacterial Agents : Studies have shown that oxadiazole derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, sulfonamide-1,3,4-oxadiazole derivatives have demonstrated noteworthy efficacy against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Research indicates that certain oxadiazole derivatives possess antifungal properties, making them promising candidates for the treatment of fungal infections .
- Analgesic and Anti-inflammatory Effects : The analgesic and anti-inflammatory activities of oxadiazole compounds have been documented in several studies, suggesting their potential use in pain management therapies .
- Antitumor Activity : Recent investigations into 1,3,4-oxadiazole derivatives have revealed their capability to inhibit tumor growth in various cancer cell lines. For example, novel oxadiazole-2-thiol derivatives have shown considerable antitumor activity .
Synthetic Approaches
The synthesis of [1,3,4]oxadiazol-2-yl-acetic acid methyl ester can be achieved through various methods. Common synthetic routes include:
- Cyclization Reactions : These involve the reaction of acylhydrazides with carboxylic acids or aldehydes under acidic conditions to form the oxadiazole ring structure. This method has been widely reported due to its efficiency and yield .
- Oxidative Cyclization : Utilizing oxidizing agents such as iodine or hypervalent iodine reagents allows for the formation of oxadiazoles from suitable precursors. This method is particularly useful for synthesizing substituted oxadiazoles with diverse functional groups .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Antibacterial Efficacy : A study demonstrated that a series of synthesized 1,3,4-oxadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial potency .
- Anticancer Properties : In vitro studies on 1,3,4-oxadiazole derivatives showed inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Agricultural Applications : Research has highlighted the use of oxadiazole derivatives as agrochemicals. For instance, certain compounds demonstrated effective fungicidal activity against plant pathogens such as Fusarium spp., indicating their potential as crop protection agents .
Mechanism of Action
The mechanism of action of [1,3,4]Oxadiazol-2-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Features:
- Synthesis : The compound is synthesized via S-alkylation reactions. For example, treatment of thione precursors (e.g., 3a–c) with chloroacetic acid methyl ester under basic conditions yields S-substituted derivatives, as confirmed by the disappearance of C=S signals (176 ppm) and emergence of C=N bonds in $^{13}\text{C}$ NMR spectra .
- Applications : It serves as a precursor for bioactive molecules, including plant growth stimulants and indole-based antioxidants .
- Purity and Availability : Available at 95% purity (CAS: 1363210-48-3) for research and industrial applications .
Comparison with Structurally Similar Compounds
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic Acid Methyl Ester
- Structural Difference : Replaces the oxygen atom in the oxadiazole ring with sulfur, forming a 1,3,4-thiadiazole core.
- Synthesis : Likely involves hydrazide intermediates and nucleophilic substitution, similar to oxadiazole analogs.
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
- Structural Difference : Incorporates a 4-methoxyphenyl substituent on the oxadiazole ring, enhancing lipophilicity.
- Synthesis : Derived from substituted hydrazides and carbon disulfide, followed by cyclization.
- Applications : Used in pharmacological research due to improved membrane permeability compared to the parent compound .
(3-Phenyl-1H-indol-3-yl)acetic Acid Methyl Ester
- Structural Difference : Replaces the oxadiazole ring with an indole core linked to an acetic acid methyl ester.
- Synthesis : Involves indole-3-acetic acid methyl ester as a starting material, followed by functionalization .
- Biological Activity : Indole derivatives exhibit antioxidant and neuroprotective effects, though direct comparisons with oxadiazole analogs are lacking .
Carbonic Acid Bis-(2-[1,3,4]oxadiazol-2-yl-phenyl) Ester
- Structural Difference : Dimeric structure with two oxadiazole rings connected via a carbonate group.
- Synthesis: Likely involves esterification of oxadiazole-containing phenols.
- Applications: Potential use in polymer chemistry or as a bifunctional linker in drug design .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Oxadiazole derivatives exhibit stronger electron-withdrawing properties than thiadiazoles, influencing their reactivity in nucleophilic substitutions .
- Biological Performance : Compounds with lipophilic substituents (e.g., 4-methoxyphenyl) show enhanced bioavailability, critical for drug development .
- Synthetic Flexibility : The oxadiazole core allows modular derivatization, enabling rapid generation of compound libraries for high-throughput screening .
Biological Activity
Overview
[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the 1,3,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen and one oxygen atom. Its derivatives have been extensively studied for various pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Target of Action : The compound interacts with nucleic acids, enzymes, and globular proteins, which are crucial in cellular processes.
- Mode of Action : It inhibits growth factors and enzymes involved in cancer cell proliferation. The compound's ability to induce cell death in cancer cells is attributed to its interference with key cellular pathways.
- Biochemical Pathways : The antiproliferative effects are linked to the inhibition of specific enzymes that regulate cell cycle progression and apoptosis.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Studies indicate that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for several derivatives range from low micromolar to nanomolar concentrations, indicating potent activity against these cell lines .
- Antimicrobial Activity : This compound demonstrates effective antimicrobial properties against both bacterial and fungal strains. It has been reported to be more potent than standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory and Analgesic Effects : Research has shown that derivatives of this compound can significantly reduce inflammation in animal models. For instance, it effectively reduced knee swelling in rat models of arthritis .
- Additional Activities : Other reported activities include antiviral effects and potential applications in treating diabetes and hypertension .
Anticancer Efficacy
In a study evaluating the anticancer properties of various oxadiazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines. The MTT assay revealed that the compound induced apoptosis via the activation of caspase pathways and increased p53 expression levels .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | MDA-MB-231 | 5.0 | Induces apoptosis via caspase activation |
| 6b | HeLa | 7.2 | Inhibits growth factor signaling |
| 6c | KCL-22 | 8.5 | Disrupts cell cycle progression |
Antimicrobial Activity
Another study focused on the antimicrobial efficacy of oxadiazole derivatives showed that this compound had minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments like ampicillin.
| Bacterial Strain | MIC (µg/mL) | Standard Treatment MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 32 | 64 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
